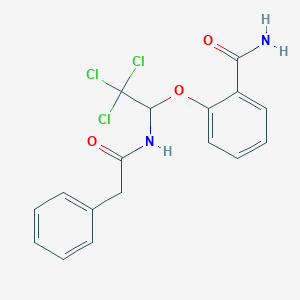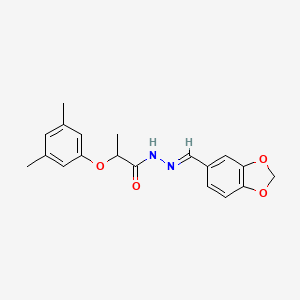![molecular formula C22H19ClN4O2 B11994957 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one CAS No. 2744-51-6](/img/structure/B11994957.png)
7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazine ring, which is often associated with herbicidal and antimicrobial properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Knoevenagel condensation reaction. This involves the reaction of 2-hydroxybenzaldehyde with a β-keto ester in the presence of a base such as piperidine.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the coumarin derivative with 4-chloro-6-(diethylamino)-1,3,5-triazine in the presence of a suitable base like potassium carbonate.
Final Coupling: The final step involves coupling the triazine-substituted coumarin with a phenyl group, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and diethylamino groups.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated form.
Substitution: The chlorine atom on the triazine ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under mild conditions.
Major Products
Oxidation: Products include various oxidized derivatives of the phenyl and diethylamino groups.
Reduction: Reduced forms of the triazine ring.
Substitution: Substituted triazine derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has shown potential as an antimicrobial agent due to the presence of the triazine ring. It is also being investigated for its anticancer properties, as coumarins are known to inhibit various cancer cell lines.
Medicine
In medicine, the compound is being studied for its potential use as an anticoagulant, similar to other coumarin derivatives like warfarin. Its unique structure may offer advantages in terms of specificity and reduced side effects.
Industry
Industrially, the compound can be used in the development of herbicides and pesticides, leveraging the triazine ring’s known herbicidal properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Action: The triazine ring disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Action: The coumarin core interferes with DNA synthesis and induces apoptosis in cancer cells.
Anticoagulant Action: The compound inhibits vitamin K epoxide reductase, preventing the synthesis of clotting factors.
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Atrazine: A triazine-based herbicide.
Coumarin: The parent compound with various biological activities.
Uniqueness
The uniqueness of 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one
This compound in scientific research and its potential applications across various domains
Properties
CAS No. |
2744-51-6 |
|---|---|
Molecular Formula |
C22H19ClN4O2 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenylchromen-2-one |
InChI |
InChI=1S/C22H19ClN4O2/c1-3-27(4-2)22-25-19(24-21(23)26-22)16-11-10-15-12-17(14-8-6-5-7-9-14)20(28)29-18(15)13-16/h5-13H,3-4H2,1-2H3 |
InChI Key |
WBYZQYLODKUONA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11994891.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11994898.png)


![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11994922.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994946.png)

![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)

![6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)
